

Application Notes and Protocols for Terevalefim in Organ Repair Pathway Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule engineered to mimic the biological activity of Hepatocyte Growth Factor (HGF). It functions by selectively binding to and activating the c-Met receptor, a receptor tyrosine kinase. The HGF/c-Met signaling pathway is a crucial regulator of cellular growth, motility, and morphogenesis. Under physiological conditions, this pathway plays a vital role in embryonic development, tissue regeneration, and wound healing. In the context of organ injury, activation of the HGF/c-Met axis initiates a cascade of proreparative signals that can mitigate tissue damage, reduce apoptosis, and promote the regeneration of injured tissues.[1][2]

Preclinical and clinical studies have demonstrated that **Terevalefim** can activate the c-Met receptor and its downstream signaling pathways, leading to improved renal function in animal models of acute kidney injury (AKI) and in human recipients of kidney transplants with delayed graft function.[3][4][5] This makes **Terevalefim** a valuable investigational tool for researchers studying organ repair and fibrosis, offering a method to pharmacologically stimulate endogenous repair mechanisms.

These application notes provide detailed protocols for utilizing **Terevalefim** in both in vitro and in vivo models to study its effects on organ repair pathways.

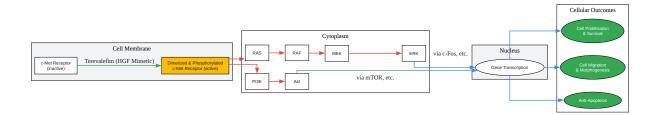




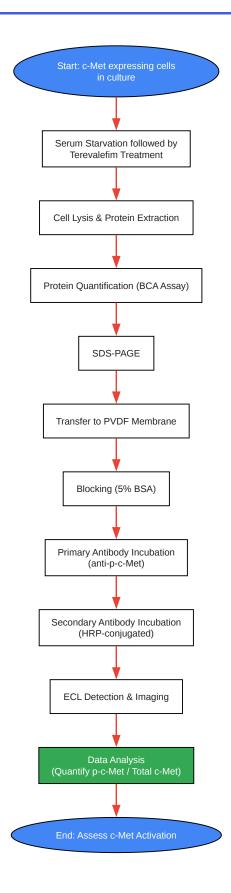
Mechanism of Action: The HGF/c-Met Signaling Pathway

Terevalefim acts as an HGF mimetic. The binding of **Terevalefim** to the c-Met receptor induces its dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-regenerative pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades collectively work to reduce apoptosis and enhance cell proliferation, migration, and morphogenesis, which are essential for tissue repair.

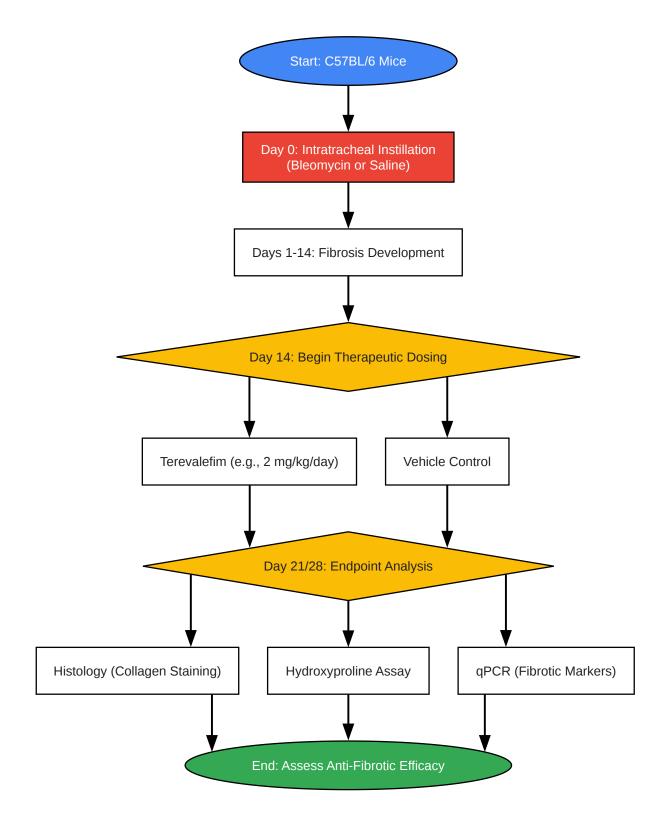












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